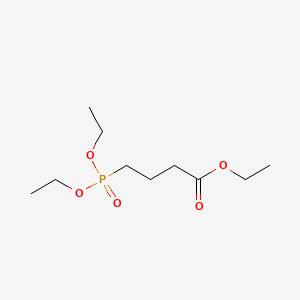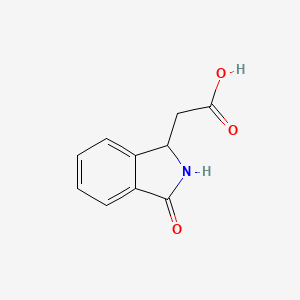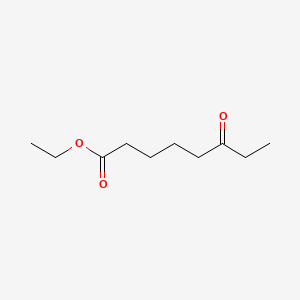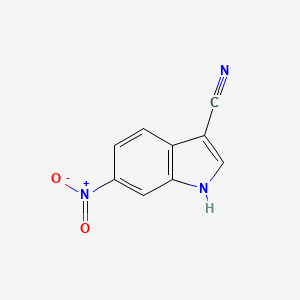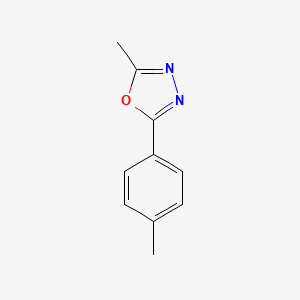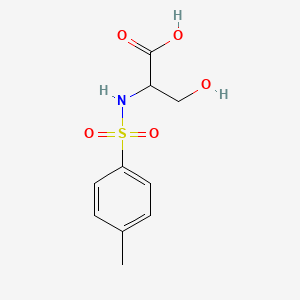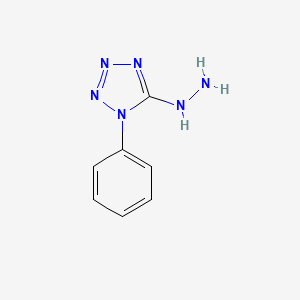
5-hydrazino-1-phenyl-1H-tetrazole
Vue d'ensemble
Description
5-hydrazino-1-phenyl-1H-tetrazole is a compound with the molecular formula C7H8N6 . It is a nitrogen-rich compound that has been studied for its potential applications in various fields .
Synthesis Analysis
High-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation were synthesized . The synthesis involved vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .Molecular Structure Analysis
The molecular weight of this compound is 176.18 g/mol . The InChI code for this compound is InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) .Chemical Reactions Analysis
The compound has been found to form extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 81.6 Ų and a complexity of 157 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .Applications De Recherche Scientifique
Energetic Materials
Research on tetrazole derivatives, including "5-hydrazino-1-phenyl-1H-tetrazole," has highlighted their significance in the development of energetic materials. These compounds, known for their high nitrogen content, are studied for their potential applications in propellants and explosives. Tetrazole energetic metal complexes (TEMCs) are particularly noted for their desirable properties such as high yield, less pollution, and the potential for tailoring through the modification of metal ions and ligands to achieve specific performance characteristics (Li Yin-chuan, 2011).
Medicinal Chemistry
The tetrazole moiety is recognized for its broad spectrum of biological activities, making it a valuable pharmacophore in the development of new drugs. Its structural similarity to the carboxylic acid group allows it to improve the lipophilicity and bioavailability of pharmaceuticals while potentially reducing side effects. Tetrazole-containing compounds are being explored for their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (P. Patowary, B. Deka, D. Bharali, 2021).
Antimicrobial Agents
Hydrazide–hydrazone derivatives, related to "this compound," exhibit significant antimicrobial properties. These compounds are studied for their antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral activities, highlighting their potential as versatile antimicrobial agents. The exploration of new hydrazide–hydrazone compounds is ongoing, aiming to develop effective treatments against a range of microbial infections (Łukasz Popiołek, 2016).
Antiviral Agents
The search for new antiviral compounds has led to an interest in tetrazole derivatives due to their promising bioactivity profiles. Studies suggest that tetrazole-based molecules could serve as potential agents against various viruses, including influenza, HIV, and HCV, demonstrating the adaptability of tetrazole scaffolds in antiviral drug development (Ruchika Yogesh, N. Srivastava, 2021).
Safety and Hazards
Orientations Futures
The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .
Analyse Biochimique
Biochemical Properties
5-hydrazino-1-phenyl-1H-tetrazole plays a significant role in biochemical reactions, particularly due to its ability to form stable complexes with metal ions. This compound interacts with enzymes and proteins through hydrogen bonding and coordination interactions. For instance, it can act as a ligand, binding to metal centers in enzymes and altering their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds between the hydrazino group and amino acid residues in the active site of enzymes, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. The hydrazino group in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, resulting in irreversible inhibition. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by activating certain signaling pathways. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and ATP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
(1-phenyltetrazol-5-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQGLYZNIVKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314325 | |
| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-43-7 | |
| Record name | 5533-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



